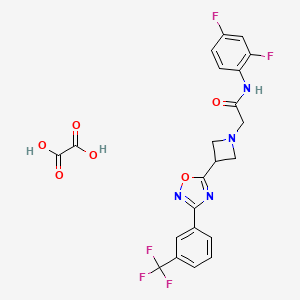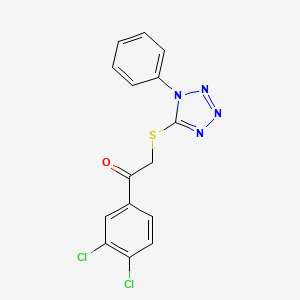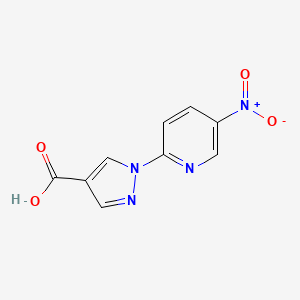![molecular formula C23H25N3O3 B2397644 N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-73-3](/img/structure/B2397644.png)
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a synthetic compound . It’s a derivative of phenethylamines, which are known to have effects on cognitive and behavioral processes .
Synthesis Analysis
The synthesis of similar compounds involves the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with the benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves the presence of a benzyl group attached to a phenethylamine derivative . The structure also includes two methoxy groups in the phenylethyl moiety of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, the removal of the Boc group in the synthesized compounds with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide gives amine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
New Routes to Heterocyclic Compounds : A study detailed novel synthetic routes to benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate, highlighting their potential in antiviral research (Hebishy et al., 2020).
Antimicrobial and Antifungal Derivatives : Another research effort reported the design and synthesis of N-substituted 3-aminopyrazine-2-carboxamides. These compounds exhibited varying degrees of antimycobacterial, antibacterial, and antifungal activities, demonstrating the broad potential of pyrazine derivatives in addressing microbial resistance (Bouz et al., 2019).
Biological Activities
Antiviral Properties : The synthesis of benzamide-based heterocycles was found to offer promising antiviral properties, particularly against the H5N1 subtype of the influenza A virus. The study identified compounds with potent antiviral activities, suggesting their potential utility in developing new antiviral drugs (Hebishy et al., 2020).
Antimicrobial and Antifungal Efficacy : The antimicrobial evaluation of pyrazine carboxamide derivatives revealed compounds with significant activity against Mycobacterium tuberculosis and other pathogens. This work contributes to the search for new antimicrobial agents in the fight against tuberculosis and other bacterial infections (Bouz et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-18-10-11-21(29-2)19(15-18)22-20-9-6-12-25(20)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPUFLAZOVEQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)



![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)


